molecular formula C13H22O5 B009854 Diethyl 3-oxoundecanedioate CAS No. 105600-21-3

Diethyl 3-oxoundecanedioate

Cat. No. B009854
M. Wt: 286.36 g/mol
InChI Key: WYEFAEKHNDLMCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 3-oxoundecanedioate involves various chemical reactions, including polymerization and esterification processes. For example, diethylbis(2,2′-bipyridine)Fe/MAO has been shown to be an extremely active catalyst for the polymerization of 1,3-dienes, which could be related to the synthesis pathways of diethyl 3-oxoundecanedioate or its derivatives (Bazzini, Giarrusso, & Porri, 2002).

Molecular Structure Analysis

The molecular structure of diethyl 3-oxoundecanedioate derivatives has been explored through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of related compounds reveals significant information about their molecular configuration and potential reactivity (Sweidan, AlDamen, Maichle-Mössmer, & Mubarak, 2012).

Chemical Reactions and Properties

Diethyl 3-oxoundecanedioate undergoes various chemical reactions, including radical polymerization to yield polymers with high molecular weight and stereochemical control. The process involves UV irradiation and crystal-to-crystal reaction mechanisms, highlighting the compound's unique reactivity and potential for creating stereoregular polymers (Matsumoto, Yokoi, Aoki, Tashiro, Kamae, & Kobayashi, 1998).

Scientific Research Applications

  • Growth and Characterization of Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate Crystals

    • Scientific Field : Materials Science
    • Summary of Application : This compound is used for the growth of single crystals, which have applications in dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
    • Methods of Application : The single crystals were grown successfully and efficiently by the standard slow evaporation method .
    • Results or Outcomes : The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed . The hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
  • Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite

    • Scientific Field : Chemistry
    • Summary of Application : Diethyl malonate is synthesized with ethanol and malonic acid as reactants under the catalysis of expandable graphite .
    • Methods of Application : The catalytic activity of expandable graphite (EG) was investigated, which was prepared by simple and rapid method with natural flake graphite, potassium permanganate and sulfuric acid (75%) as per the mass ratio of 1.0:0.15:6.67 .
    • Results or Outcomes : Under the appropriate conditions, the yield of diethyl malonate reached 77.6% . The catalyst could be reused three times without obvious loss of activity .
  • Alkylation of Enolate Ions

    • Scientific Field : Organic Chemistry
    • Summary of Application : Enolates can be alkylated in the alpha position through an S_N2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .
    • Methods of Application : The reaction prefers a good primary or secondary leaving group, X = chloride, bromide, iodide, tosylate. Tertiary leaving groups cannot be used in this reaction and typically give undesired E2 elimination products .
    • Results or Outcomes : The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester. Like other 1,3-dicarbonyl compounds, ethyl acetoacetate is more acidic than ordinary esters being almost completely converted to an enolate by sodium ethoxide .
  • Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Oxetanes are accessed through epoxide ring opening with trimethyloxosulfonium ylide .
    • Methods of Application : Treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
    • Results or Outcomes : The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
  • Alkylation of Enolate Ions

    • Scientific Field : Organic Chemistry
    • Summary of Application : Enolates can be alkylated in the alpha position through an S_N2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .
    • Methods of Application : The reaction prefers a good primary or secondary leaving group, X = chloride, bromide, iodide, tosylate. Tertiary leaving groups cannot be used in this reaction and typically give undesired E2 elimination products .
    • Results or Outcomes : The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester. Like other 1,3-dicarbonyl compounds, ethyl acetoacetate is more acidic than ordinary esters being almost completely converted to an enolate by sodium ethoxide .
  • Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Oxetanes are accessed through epoxide ring opening with trimethyloxosulfonium ylide .
    • Methods of Application : Treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
    • Results or Outcomes : The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Safety And Hazards

  • Environmental Impact : As with any chemical, proper disposal practices are essential to prevent environmental contamination .

properties

IUPAC Name

diethyl 3-oxoundecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O5/c1-3-19-14(17)11-9-7-5-6-8-10-13(16)12-15(18)20-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEFAEKHNDLMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554164
Record name Diethyl 3-oxoundecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-oxoundecanedioate

CAS RN

105600-21-3
Record name Diethyl 3-oxoundecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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